(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
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Overview
Description
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C18H25N3OS2 and its molecular weight is 363.54. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
1. Synthesis of Heterocyclic Compounds
Studies have demonstrated the utility of similar compounds in the synthesis of heterocyclic derivatives, which are pivotal in the development of pharmaceuticals and agrochemicals. For instance, compounds with related structures have been utilized in the synthesis of 1,4-dihydropyridine derivatives, showcasing their versatility in organic synthesis (Stanovnik et al., 2002).
2. Tautomerism and Metal Complexation
The ability of similar compounds to undergo tautomerism and form metal complexes has been explored, indicating their potential in coordination chemistry and catalysis. This is exemplified by studies on 2-acylmethyl-2-oxazolines and their complexation with metals, suggesting applications in catalytic processes and materials science (Jones et al., 2013).
Medicinal Chemistry and Pharmacology
3. Antioxidant Activity
The synthesis and evaluation of antioxidant properties of compounds containing similar functional groups have been reported. These compounds exhibit significant antioxidant efficacy, highlighting their potential in the development of therapeutic agents aimed at combating oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).
4. Biological Activity
Research into compounds with similar structures has identified a range of biological activities, including antimicrobial and antitumor properties. This suggests the utility of such compounds in the development of new drugs and therapeutic agents. For example, novel triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity, indicating the potential for further pharmaceutical development (Nagaraj et al., 2018).
Material Science and Structural Studies
5. Structural and Theoretical Investigations
The structural characterization and theoretical studies of similar compounds contribute to our understanding of their physical and chemical properties. This knowledge is crucial for the design of materials with specific functions, such as optoelectronic devices or catalysts. An example includes the synthesis and detailed structural analysis of thiazolidin derivatives, which could inform the design of materials with desired electronic properties (Karthik et al., 2021).
Mechanism of Action
Target of Action
Thiazole compounds have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets can vary depending on the exact structure of the compound and its intended use.
Mode of Action
The mode of action of thiazole compounds can also vary widely. For example, some thiazole compounds have been found to inhibit certain enzymes, interact with cell receptors, or interfere with the synthesis of essential biomolecules .
Biochemical Pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to inhibit the synthesis of essential biomolecules, disrupt cell signaling pathways, or induce apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of thiazole compounds can depend on many factors, including the compound’s solubility, its ability to cross cell membranes, and its metabolic stability .
Result of Action
The result of the action of thiazole compounds can include a variety of cellular and molecular effects, such as reduced inflammation, pain relief, inhibition of microbial growth, or the death of cancer cells .
Action Environment
The action of thiazole compounds can be influenced by a variety of environmental factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS2/c1-20(2)16-5-3-4-15(12-16)17(22)21-9-6-14(7-10-21)13-24-18-19-8-11-23-18/h3-5,12,14H,6-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHMHCFYAMQUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CSC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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